molecular formula C7H7N3O4 B218934 Glyuranolide CAS No. 123914-44-3

Glyuranolide

Cat. No. B218934
CAS RN: 123914-44-3
M. Wt: 512.7 g/mol
InChI Key: MKDSBDQLSLPNOQ-YDJDNKAXSA-N
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Description

Glycuranolide is a natural product that has gained attention in recent years due to its potential therapeutic applications. It is a dimeric lactone that is derived from the plant species of the genus Glycyrrhiza. Glycuranolide has been found to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. In

Scientific Research Applications

Environmental Impact and Ecotoxicology

The environmental impact of herbicides containing glyuranolide derivatives like glyphosate has been a subject of intense study. Researchers have investigated the effects of glyphosate on various species, including its impact on hepatic tissues, erythrocyte responses in amphibians, and its potential cytotoxic and genotoxic effects. For instance, Pérez-Iglesias et al. (2016) studied the effects of glyphosate on hepatic melanomacrophages and erythrocyte nuclear abnormalities in Leptodactylus latinasus, suggesting that glyphosate can interfere with hepatic metabolism and cause alterations in hepatic tissues Effects of glyphosate on hepatic tissue evaluating melanomacrophages and erythrocytes responses in neotropical anuran Leptodactylus latinasus. Similarly, Meza-Joya et al. (2013) assessed the toxic, cytotoxic, and genotoxic effects of glyphosate in Eleutherodactylus johnstonei, indicating DNA damage in a dose-dependent manner Toxic, cytotoxic, and genotoxic effects of a glyphosate formulation (Roundup®SL–Cosmoflux®411F) in the direct‐developing frog Eleutherodactylus johnstonei.

Pharmacological Potential and Therapeutic Applications

The pharmacological potential of plant species containing glyuranolide compounds has been explored, particularly focusing on their therapeutic applications. For instance, Bari et al. (2021) provided an extensive review of the phytochemistry and biological activity of plants in the genus Gynura, used in traditional medicine to treat various disorders. The study highlights the presence of glyuranolide compounds and their potential anti-inflammatory and anti-cancer activities Ethnomedicinal uses, phytochemistry, and biological activity of plants of the genus Gynura.

properties

CAS RN

123914-44-3

Product Name

Glyuranolide

Molecular Formula

C7H7N3O4

Molecular Weight

512.7 g/mol

IUPAC Name

methyl (1R,2R,5R,6R,9R,11S,14S,15R,19S,21R)-11-hydroxy-2,6,10,10,14,21-hexamethyl-16,22-dioxo-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-ene-5-carboxylate

InChI

InChI=1S/C31H44O6/c1-26(2)20-8-11-30(6)23(29(20,5)10-9-21(26)33)19(32)14-17-18-15-27(3)16-22(37-24(27)34)28(18,4)12-13-31(17,30)25(35)36-7/h14,18,20-23,33H,8-13,15-16H2,1-7H3/t18-,20-,21-,22+,23+,27+,28+,29-,30+,31+/m0/s1

InChI Key

MKDSBDQLSLPNOQ-YDJDNKAXSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2C(=O)C=C4[C@]3(CC[C@@]5([C@H]4C[C@@]6(C[C@H]5OC6=O)C)C)C(=O)OC)C)(C)C)O

SMILES

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC6(CC5OC6=O)C)C)C(=O)OC)C)C

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC6(CC5OC6=O)C)C)C(=O)OC)C)C

synonyms

3,22-dihydroxy-11-oxo-delta(12)-oleanene-27-alpha-methoxycarbonyl-29-oic acid
glyuranolide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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